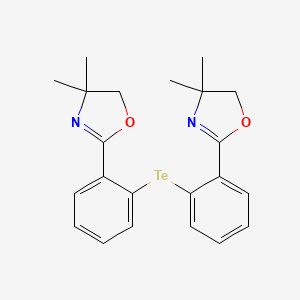
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane is an organotellurium compound characterized by the presence of two oxazoline rings attached to a tellurium atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane typically involves the reaction of 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl derivatives with tellurium reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require the presence of catalysts to facilitate the formation of the tellurium-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to the reaction conditions and equipment to meet industrial requirements.
化学反应分析
Types of Reactions
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane can undergo various types of chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxazoline rings can participate in substitution reactions, where the tellurium atom is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction can produce tellurium hydrides or elemental tellurium.
科学研究应用
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
作用机制
The mechanism of action of Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane involves its interaction with molecular targets through the tellurium center and oxazoline rings. The tellurium atom can form bonds with various substrates, facilitating catalytic processes or biological interactions. The oxazoline rings provide additional sites for interaction, enhancing the compound’s reactivity and specificity.
相似化合物的比较
Similar Compounds
2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine: A similar compound with oxazoline rings attached to a pyridine core.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Features oxazoline rings attached to an ethane backbone.
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Contains oxazoline rings attached to a benzene ring.
Uniqueness
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of tellurium and oxazoline rings provides a versatile framework for various applications in scientific research.
属性
分子式 |
C22H24N2O2Te |
|---|---|
分子量 |
476.0 g/mol |
IUPAC 名称 |
2-[2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]tellanylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O2Te/c1-21(2)13-25-19(23-21)15-9-5-7-11-17(15)27-18-12-8-6-10-16(18)20-24-22(3,4)14-26-20/h5-12H,13-14H2,1-4H3 |
InChI 键 |
YMHNLAUFKDIPRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(=N1)C2=CC=CC=C2[Te]C3=CC=CC=C3C4=NC(CO4)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12891854.png)
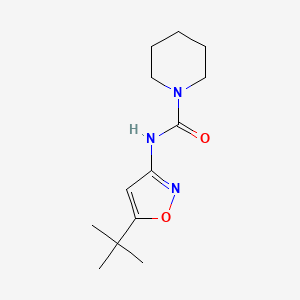
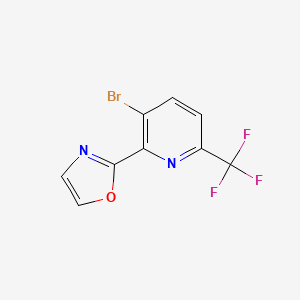
![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)
![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)
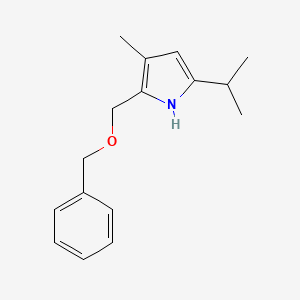
![N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12891901.png)

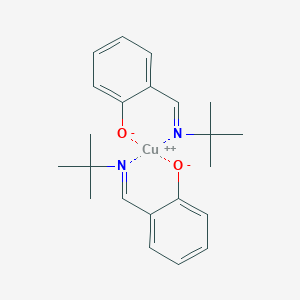
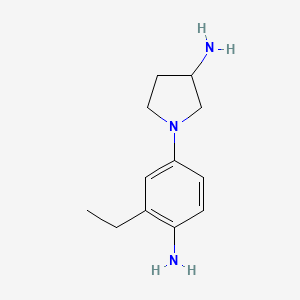
![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)
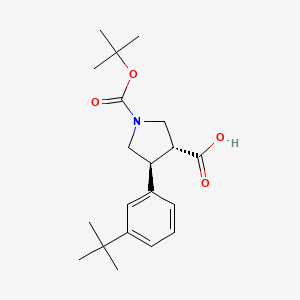
![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)
